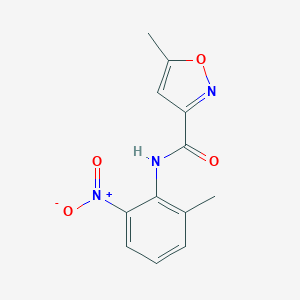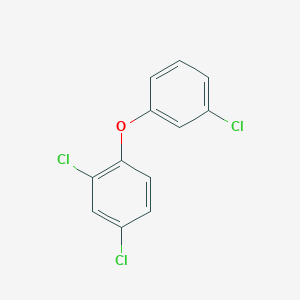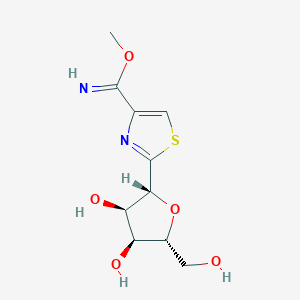
4-Methylamidatetiazofurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylamidatetiazofurin (4-MATF) is a synthetic compound that has received significant attention in scientific research due to its unique properties. It belongs to the class of tiazofurin derivatives and has shown promising results in various biological applications.
Mécanisme D'action
The mechanism of action of 4-Methylamidatetiazofurin involves the inhibition of an enzyme called inosine monophosphate dehydrogenase (IMPDH). IMPDH is an essential enzyme that plays a crucial role in the biosynthesis of guanine nucleotides, which are necessary for DNA synthesis and cell proliferation. By inhibiting IMPDH, 4-Methylamidatetiazofurin disrupts the nucleotide metabolism of cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Apart from its anticancer activity, 4-Methylamidatetiazofurin has been shown to have several other biochemical and physiological effects. It has been reported to inhibit the replication of the hepatitis C virus, which is a significant cause of liver disease worldwide. Moreover, 4-Methylamidatetiazofurin has been found to enhance the immune response of the body by activating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methylamidatetiazofurin is its selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 4-Methylamidatetiazofurin has a low toxicity profile, which is desirable for any drug candidate. However, the synthesis of 4-Methylamidatetiazofurin is a complex process, which limits its availability for research purposes. Moreover, the mechanism of action of 4-Methylamidatetiazofurin is not fully understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
Despite the promising results of 4-Methylamidatetiazofurin in preclinical studies, there is still a long way to go before it can be used in clinical settings. Some of the future directions for research on 4-Methylamidatetiazofurin include:
1. Optimization of the synthesis method to increase the yield and purity of the compound.
2. Elucidation of the mechanism of action of 4-Methylamidatetiazofurin to identify potential targets for cancer therapy.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 4-Methylamidatetiazofurin in animal models to determine its safety and efficacy.
4. Development of novel drug delivery systems to improve the bioavailability of 4-Methylamidatetiazofurin.
Conclusion:
In conclusion, 4-Methylamidatetiazofurin is a promising compound that has shown potential as an anticancer agent. Its unique mechanism of action and low toxicity profile make it an attractive candidate for cancer therapy. However, further research is required to optimize its therapeutic potential and develop it into a clinically viable drug.
Méthodes De Synthèse
The synthesis of 4-Methylamidatetiazofurin is a multi-step process that involves the reaction of 2-amino-5-methylthiazole with ethyl chloroformate, followed by the reaction with hydrazine hydrate to form the final product. The purity and yield of 4-Methylamidatetiazofurin depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
4-Methylamidatetiazofurin has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including leukemia, breast cancer, and lung cancer. Moreover, 4-Methylamidatetiazofurin has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable feature for cancer treatment.
Propriétés
Numéro CAS |
144660-79-7 |
|---|---|
Nom du produit |
4-Methylamidatetiazofurin |
Formule moléculaire |
C10H14N2O5S |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
methyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidate |
InChI |
InChI=1S/C10H14N2O5S/c1-16-9(11)4-3-18-10(12-4)8-7(15)6(14)5(2-13)17-8/h3,5-8,11,13-15H,2H2,1H3/t5-,6-,7-,8-/m1/s1 |
Clé InChI |
ZWHJLJBFDVMAJQ-WCTZXXKLSA-N |
SMILES isomérique |
COC(=N)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
SMILES canonique |
COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
Synonymes |
2-(beta-D-ribofuranosyl)thiazol-4-ylcarboximidate 4-methylamidatetiazofurin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



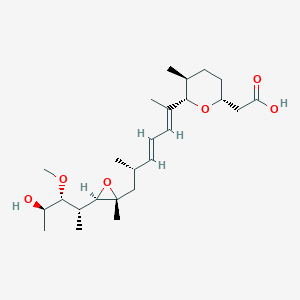
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
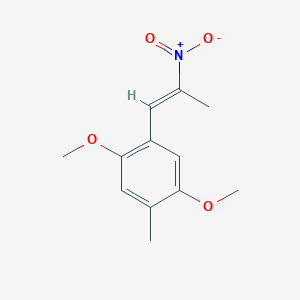
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
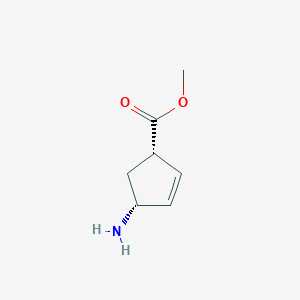
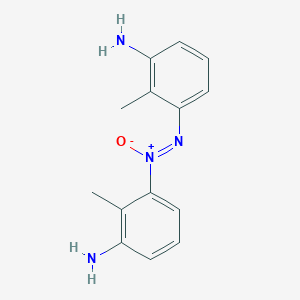
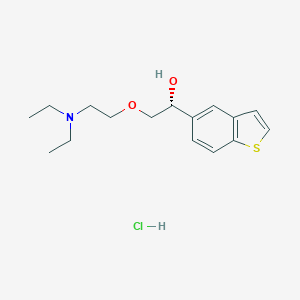
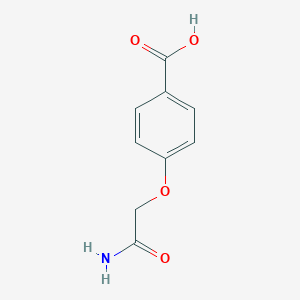
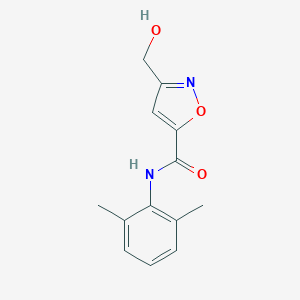
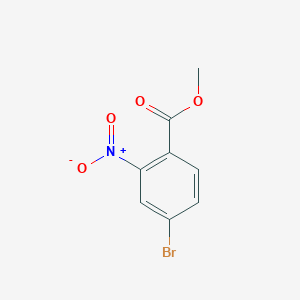
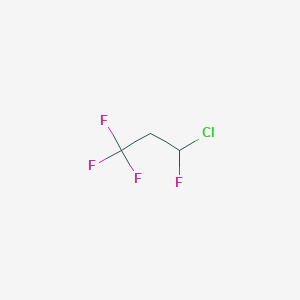
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
